(2S,3S)-2,3-Diaminobutane-1,4-diol

Description

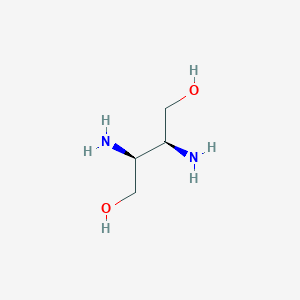

Structure

2D Structure

3D Structure

Properties

CAS No. |

151630-98-7 |

|---|---|

Molecular Formula |

C4H12N2O2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2S,3S)-2,3-diaminobutane-1,4-diol |

InChI |

InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m1/s1 |

InChI Key |

JOINEDRPUPHALH-QWWZWVQMSA-N |

SMILES |

C(C(C(CO)N)N)O |

Isomeric SMILES |

C([C@H]([C@@H](CO)N)N)O |

Canonical SMILES |

C(C(C(CO)N)N)O |

Synonyms |

(2S,3S)-2,3-DIAMINOBUTANE-1,4-DIOL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of (2S,3S)-2,3-Diaminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of (2S,3S)-2,3-Diaminobutane-1,4-diol, a chiral diamino diol of interest in synthetic chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable chiral building block. This document outlines its known physical and chemical properties, a detailed experimental protocol for its synthesis from L-tartaric acid, and a visual representation of the synthetic workflow.

Core Structural and Physical Properties

This compound is a stereoisomer of 2,3-diaminobutane-1,4-diol with the chemical formula C₄H₁₂N₂O₂. Its structure features two chiral centers at the C2 and C3 positions, both in the 'S' configuration, and primary alcohol functionalities at the C1 and C4 positions. While specific experimental data for this particular stereoisomer is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and are expected to be similar to its other stereoisomers.

Table 1: Summary of Physicochemical Properties of 2,3-Diaminobutane-1,4-diol Stereoisomers

| Property | Value | Source/Comment |

| Chemical Formula | C₄H₁₂N₂O₂ | |

| Molecular Weight | 120.15 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Melting Point | Data not available for the (2S,3S) isomer. | |

| Boiling Point | Data not available for the (2S,3S) isomer. | |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from the presence of multiple polar functional groups. |

| ¹H NMR Spectroscopy | Data not available for the (2S,3S) isomer. | |

| ¹³C NMR Spectroscopy | Data not available for the (2S,3S) isomer. | |

| Infrared (IR) Spectroscopy | Data not available for the (2S,3S) isomer. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from the readily available and enantiopure L-tartaric acid. The following protocol is a representative method based on established organic synthesis transformations.

Part 1: Synthesis of L-Threitol from Diethyl L-tartrate

This procedure follows the well-established reduction of tartrate esters to the corresponding threitol.

-

Materials: Diethyl L-tartrate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether.

-

Dissolve Diethyl L-tartrate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water, while cooling the flask in an ice bath.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-threitol as a crystalline solid.

-

Part 2: Conversion of L-Threitol to (2S,3S)-1,4-Diazido-2,3-butanediol

This step involves the conversion of the diol to a diazide, a common precursor to diamines.

-

Materials: L-Threitol, Methanesulfonyl chloride, Triethylamine, Sodium azide, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve L-threitol in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath and add triethylamine (2.2 equivalents).

-

Add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the formation of the dimesylate is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the crude L-threitol-1,4-dimesylate.

-

Dissolve the crude dimesylate in anhydrous DMF and add sodium azide (a molar excess, typically 3-4 equivalents).

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,3S)-1,4-Diazido-2,3-butanediol.

-

Part 3: Reduction of (2S,3S)-1,4-Diazido-2,3-butanediol to this compound

The final step is the reduction of the diazide to the target diamino diol.

-

Materials: (2S,3S)-1,4-Diazido-2,3-butanediol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the (2S,3S)-1,4-Diazido-2,3-butanediol in methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from L-tartaric acid to the final product.

Caption: Synthetic pathway for this compound.

Conclusion

This compound represents a valuable chiral synthon, with its stereochemistry directly derivable from L-tartaric acid. While detailed physicochemical data for this specific isomer is sparse in the literature, its synthesis can be reliably achieved through a multi-step sequence involving reduction, activation of hydroxyl groups, and subsequent amination. The provided protocol and workflow offer a clear guide for its preparation in a laboratory setting, enabling its use in further research and development in areas such as asymmetric catalysis and medicinal chemistry. Further characterization of this compound would be a valuable contribution to the field.

References

Synthesis of Chiral 1,4-Diaminobutane-2,3-diols: A Technical Guide for Researchers

Abstract

Chiral 1,4-diaminobutane-2,3-diols are valuable C2-symmetric building blocks in medicinal chemistry and asymmetric catalysis. Their stereodefined vicinal diol and diamine functionalities make them ideal scaffolds for the synthesis of complex molecules and effective ligands for stereoselective transformations. This technical guide provides an in-depth overview of a key synthetic route to (2R,3R)- and (2S,3S)-1,4-diaminobutane-2,3-diols, starting from the chiral pool precursor, tartaric acid. Detailed experimental protocols, quantitative data for analogous transformations, and visualizations of the synthetic pathway and application workflow are presented to aid researchers in the facile synthesis and utilization of these important chiral molecules.

Introduction

The precise spatial arrangement of functional groups in a molecule is paramount in determining its biological activity and its efficacy in inducing stereoselectivity in chemical reactions. Chiral vicinal diamines and diols are prominent structural motifs in a vast array of pharmaceuticals and chiral ligands. The combination of these two functionalities in the form of 1,4-diaminobutane-2,3-diols offers a unique platform for the development of novel therapeutic agents and catalysts.

The C2-symmetry of (2R,3R)- and (2S,3S)-1,4-diaminobutane-2,3-diols simplifies their coordination chemistry when used as ligands, often leading to higher enantioselectivities in asymmetric catalysis. Furthermore, the four functional groups (two amino and two hydroxyl) provide multiple points for derivatization, allowing for the fine-tuning of steric and electronic properties to optimize their performance in specific applications.

This guide focuses on a practical and reliable synthetic approach to these target molecules, leveraging the readily available and inexpensive chiral starting material, L- or D-tartaric acid.

Synthetic Strategy: From Tartaric Acid to Chiral Diaminodiol

A robust strategy for the synthesis of chiral 1,4-diaminobutane-2,3-diols involves a multi-step sequence starting from either L- or D-tartaric acid. The key transformations include the reduction of the carboxylic acid moieties to alcohols, protection of the vicinal diol, activation of the terminal hydroxyl groups, displacement with an azide source, and subsequent reduction to the desired diamine.

Overall Synthetic Pathway

The logical flow of the synthesis is depicted in the following diagram, starting from the commercially available dimethyl L-tartrate.

Caption: Synthetic pathway from Dimethyl L-tartrate.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and can be adapted for the synthesis of the target molecule.

Synthesis of 1,4-Di-O-mesyl-2,3-O-isopropylidene-L-threitol

Materials:

-

L-Threitol

-

2,2-Dimethoxypropane (2,2-DMP)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanesulfonyl chloride (MsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol:

-

Protection of L-Threitol:

-

Dissolve L-threitol in a suitable solvent like acetone or use a mixture with 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with aqueous sodium bicarbonate solution and extract the product with an organic solvent.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-O-isopropylidene-L-threitol.

-

-

Mesylation:

-

Dissolve the protected threitol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add pyridine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude 1,4-di-O-mesyl-2,3-O-isopropylidene-L-threitol, which can be purified by chromatography.

-

Synthesis of (2R,3R)-1,4-Diaminobutane-2,3-diol

Materials:

-

1,4-Di-O-mesyl-2,3-O-isopropylidene-L-threitol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) and Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF) or Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Protocol:

-

Azide Displacement:

-

Dissolve the dimesylate in anhydrous DMF.

-

Add sodium azide and heat the mixture (e.g., to 80-100 °C).

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over MgSO₄.

-

Concentrate under reduced pressure to obtain 1,4-diazido-1,4-dideoxy-2,3-O-isopropylidene-L-threitol.

-

-

Reduction of the Diazide:

-

Method A (LiAlH₄): Carefully add a solution of the diazide in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C. Allow the reaction to warm to room temperature and then reflux until the reaction is complete. Carefully quench the reaction by the sequential addition of water and aqueous NaOH. Filter the resulting solids and concentrate the filtrate.

-

Method B (Catalytic Hydrogenation): Dissolve the diazide in ethanol or a similar solvent and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed. Filter the catalyst through Celite and concentrate the filtrate.

-

-

Deprotection:

-

Dissolve the crude diamine from the previous step in aqueous HCl (e.g., 1-3 M).

-

Stir the solution at room temperature or with gentle heating until the deprotection is complete.

-

Wash the aqueous solution with an organic solvent to remove any non-polar impurities.

-

Basify the aqueous layer with a concentrated NaOH solution to a pH > 12.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the (2R,3R)-1,4-diaminobutane-2,3-diol.

-

Quantitative Data

The following table summarizes typical yields for the key transformations. Note that these are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

| Transformation | Starting Material | Product | Typical Yield (%) |

| Reduction | Dimethyl L-tartrate | L-Threitol | >90 |

| Acetonide Protection | L-Threitol | 2,3-O-Isopropylidene-L-threitol | 85-95 |

| Mesylation | 2,3-O-Isopropylidene-L-threitol | 1,4-Di-O-mesyl-2,3-O-isopropylidene-L-threitol | 90-98 |

| Azide Displacement | Dimesylate | Diazide | 80-95 |

| Azide Reduction | Diazide | Diamine | 85-95 |

| Deprotection | Protected Diamine | Diaminodiol | >90 |

Application in Asymmetric Catalysis

Chiral 1,4-diaminobutane-2,3-diols can be utilized as ligands in a variety of metal-catalyzed asymmetric reactions. The general workflow for employing these ligands is outlined below.

Caption: General workflow for asymmetric catalysis.

Conclusion

The synthesis of chiral 1,4-diaminobutane-2,3-diols from tartaric acid provides a reliable and scalable route to these valuable chiral building blocks. The detailed protocols and compiled quantitative data in this guide are intended to facilitate their preparation in a laboratory setting. The versatility of these C2-symmetric diaminodiols as ligands in asymmetric catalysis underscores their importance for the advancement of stereoselective synthesis and the development of new chiral drugs. Researchers and drug development professionals are encouraged to explore the potential of these compounds in their respective fields.

physical and chemical properties of (2S,3S)-2,3-Diaminobutane-1,4-diol

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for (2S,3S)-2,3-Diaminobutane-1,4-diol. This guide is compiled from computed data, general chemical principles, and analogous synthetic methods for related chiral diaminodiols. All presented data and protocols should be considered predictive and require experimental validation.

Introduction

This compound is a chiral organic compound containing two stereocenters. Its structure, featuring two primary alcohol and two primary amine functional groups, makes it a potentially valuable building block in medicinal chemistry and materials science. The specific stereochemistry of the molecule can be expected to impart unique properties and biological activities. This document aims to provide a comprehensive overview of the known and predicted properties of this compound, as well as a general methodology for its synthesis.

Physical and Chemical Properties

| Property | Value (Predicted or Inferred) | Notes |

| Molecular Formula | C₄H₁₂N₂O₂ | - |

| Molecular Weight | 120.15 g/mol [1][2] | This value is consistent across all stereoisomers. |

| CAS Number | 104769-25-7 | This is the specific CAS registry number for the (2S,3S) stereoisomer. |

| Appearance | White to off-white solid (Predicted) | Based on similar small-molecule diaminodiols. |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point, but no experimental data found. |

| Boiling Point | Not available | Likely to decompose at higher temperatures before boiling under atmospheric pressure. |

| Solubility | Soluble in water and polar organic solvents (Predicted) | The presence of multiple hydrogen bond donors and acceptors suggests high polarity. |

| pKa | Not available | Expected to have two pKa values for the two amine groups, likely in the range of 9-10.5. |

| LogP | -2.9 (Computed for stereoisomers)[1][2] | Indicates high hydrophilicity. |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound have been found in the public domain. For research purposes, spectroscopic analysis of a synthesized sample would be required for full characterization.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its primary amine and primary alcohol functional groups.

-

Amine Group Reactions: The two primary amine groups can undergo typical reactions such as acylation, alkylation, and Schiff base formation. They also impart basic properties to the molecule.

-

Alcohol Group Reactions: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, and can undergo esterification and etherification.

-

Chelating Agent: The presence of two nitrogen and two oxygen atoms in a small framework suggests that this molecule could act as a chiral chelating ligand for various metal ions.

Experimental Protocols: A Generalized Approach to Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not available. However, a general stereoselective synthesis can be proposed based on established methods for the preparation of chiral vicinal diaminodiols. The following is a conceptual workflow.

Workflow for the Stereoselective Synthesis of this compound

Caption: A generalized synthetic route to this compound.

Detailed Methodologies (Conceptual):

-

Preparation of a Chiral Precursor: The synthesis would likely start from a commercially available chiral C4 building block, such as L-tartaric acid or a derivative. For this example, we consider a hypothetical starting material, (2S,3S)-1,4-dimethoxy-2,3-butanediol, which would need to be synthesized from a chiral pool starting material.

-

Conversion of Diol to Diazide:

-

The diol is first converted to a good leaving group, for example, by mesylation. To a solution of the diol in a suitable solvent like dichloromethane at 0 °C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion.

-

The resulting dimesylate is then reacted with an excess of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is heated to promote the SN2 reaction, leading to the formation of the diazide with inversion of stereochemistry if the starting material had the opposite configuration at the stereocenters, or retention if a double inversion is performed. For this workflow, it is assumed the starting material has the desired stereochemistry.

-

-

Reduction of the Diazide to the Diamine:

-

The diazido intermediate is then reduced to the corresponding diamine. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Alternatively, the Staudinger reaction can be employed, where the diazide is treated with triphenylphosphine to form an intermediate phosphazene, which is then hydrolyzed to the diamine.

-

-

Deprotection of the Hydroxyl Groups:

-

If the hydroxyl groups of the starting material were protected (as in this example with methyl ethers), a final deprotection step is necessary. Boron tribromide (BBr3) is a common reagent for the cleavage of methyl ethers. The reaction is typically carried out at low temperatures in an inert solvent.

-

-

Purification and Characterization:

-

Each step would require appropriate workup and purification, likely involving extraction and column chromatography.

-

The final product's identity and purity would need to be confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The stereochemical purity would be assessed using chiral chromatography or by derivatization with a chiral agent followed by NMR analysis.

-

Biological Activity and Applications

There is no specific information in the scientific literature regarding the biological activity or applications of this compound. However, based on the general properties of related diaminobutane derivatives, potential areas of interest for future research include:

-

Drug Development: Chiral diamines are important scaffolds in many pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.

-

Asymmetric Catalysis: As a chiral ligand, it could be used to form metal complexes for asymmetric catalysis.

-

Materials Science: The difunctional nature of the molecule allows for its potential use as a monomer in the synthesis of chiral polymers with unique properties.

Signaling Pathways and Logical Relationships

Due to the lack of information on the biological activity of this compound, there are no known signaling pathways in which it is involved. A logical relationship diagram for its potential application in drug discovery is presented below.

Logical Workflow for Investigating the Biological Activity of a Novel Chiral Diaminodiol

Caption: A conceptual workflow for the investigation of novel compounds in drug discovery.

Conclusion

This compound is a chiral molecule with potential for various applications, particularly in the fields of medicinal chemistry and asymmetric synthesis. However, a significant gap exists in the scientific literature regarding its specific physical, chemical, and biological properties. The information provided in this guide is based on predictions and analogies to related compounds and should be used as a starting point for further experimental investigation. The synthesis and characterization of this compound would be a valuable contribution to the field of chemistry.

References

spectroscopic data for (2S,3S)-2,3-Diaminobutane-1,4-diol

Technical Guide: (2S,3S)-2,3-Diaminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral organic molecule containing two stereocenters. Its structure, featuring vicinal diamines and primary alcohol functionalities, makes it a potentially valuable building block in medicinal chemistry and materials science. The precise stereochemical arrangement is expected to influence its biological activity and chemical properties significantly. This document outlines a prospective synthesis, expected spectroscopic data, and potential biological relevance.

Proposed Synthesis and Experimental Protocols

A plausible and effective method for the stereoselective synthesis of this compound would be a multi-step process starting from a readily available chiral precursor. A potential synthetic pathway is outlined below.

Synthetic Workflow

A logical synthetic route could involve the Sharpless asymmetric dihydroxylation of a suitable alkene, followed by conversion of the diol to a diamine with retention of stereochemistry.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of (2S,3S)-1,4-dichloro-2,3-butanediol

-

To a stirred solution of cis-1,4-dichloro-2-butene (1 eq.) in a 1:1 mixture of t-butanol and water, add AD-mix-α (approximately 1.4 g per mmol of alkene).

-

Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding sodium sulfite and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (2S,3S)-1,4-dichloro-2,3-butanediol.

Step 2: Synthesis of (2R,3R)-1,4-diazido-2,3-butanediol

-

Dissolve (2S,3S)-1,4-dichloro-2,3-butanediol (1 eq.) in dimethylformamide (DMF).

-

Add sodium azide (2.5 eq.) to the solution.

-

Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitored by TLC). This reaction proceeds via a double SN2 inversion, thus inverting the stereocenters.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude (2R,3R)-1,4-diazido-2,3-butanediol may be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude (2R,3R)-1,4-diazido-2,3-butanediol in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (disappearance of the azide stretch in the IR spectrum).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data (Expected)

While direct is not available, the following tables summarize expected values based on the analysis of similar structures, such as 1,4-diaminobutane and various chiral diols.

NMR Spectroscopy (in D₂O)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~3.6-3.8 | m | H-1, H-4 |

| ¹H | ~3.0-3.2 | m | H-2, H-3 |

| ¹³C | ~65-70 | - | C-1, C-4 |

| ¹³C | ~55-60 | - | C-2, C-3 |

IR Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3200-3600 | Broad |

| N-H stretch | 3300-3500 | Medium, may overlap with O-H |

| C-H stretch | 2850-3000 | Medium to strong |

| N-H bend | 1590-1650 | Medium |

| C-O stretch | 1000-1100 | Strong |

Mass Spectrometry

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 121.0977 | High-resolution mass spectrometry |

| [M-NH₃]⁺ | 104.0711 | Fragmentation |

| [M-H₂O]⁺ | 103.0816 | Fragmentation |

Potential Biological Significance and Signaling Pathways

Derivatives of diaminobutane are known to play various roles in biological systems. While the specific biological function of this compound has not been reported, its structural motifs suggest potential interactions with several biological targets.

Interaction with Receptors

Diaminobutane derivatives have been investigated as antagonists for Ca²⁺-permeable AMPA receptors, which are implicated in neuroprotective pathways.[1] The stereochemistry and the presence of hydroxyl groups in this compound could modulate its binding affinity and selectivity for such receptors.

References

Technical Guide: Enantiomeric Purity of (2S,3S)-2,3-Diaminobutane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-2,3-Diaminobutane-1,4-diol is a chiral building block with significant potential in pharmaceutical and materials science. Its stereochemical integrity is paramount, as different enantiomers and diastereomers can exhibit varied biological activities and physical properties. This guide provides an in-depth overview of the methodologies for determining the enantiomeric purity of this compound, focusing on chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. Detailed, illustrative experimental protocols and data interpretation are presented to serve as a practical resource for researchers in the field.

Introduction

The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. In the context of drug development, one enantiomer of a compound may be therapeutically active while the other could be inactive or even toxic. This compound, with its two stereocenters and multiple functional groups, is a versatile synthon for the creation of more complex chiral molecules, such as ligands for asymmetric catalysis and pharmaceutical intermediates. Therefore, the accurate assessment of its enantiomeric purity is a critical step in its synthesis and application.

This technical guide outlines the primary analytical techniques for quantifying the enantiomeric excess (ee) of this compound.

Analytical Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity of this compound can be effectively achieved through chromatographic and spectroscopic methods. Chiral HPLC is a powerful technique for the direct separation of enantiomers, while NMR spectroscopy, in conjunction with chiral derivatizing agents, offers an alternative approach for determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation and quantification of enantiomers.[1][2][3] This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is often effective for the separation of polar compounds like amino alcohols. A common choice would be a Chiralpak® series column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation. A small amount of an amine additive (e.g., diethylamine or ethylenediamine) may be required to improve peak shape and reduce tailing for basic analytes like diamines.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

| Parameter | This compound | (2R,3R)-2,3-Diaminobutane-1,4-diol |

| Retention Time (min) | 8.5 | 10.2 |

| Peak Area | 99500 | 500 |

| Enantiomeric Excess (ee) | \multicolumn{2}{ | c |

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[4] The resulting diastereomers have distinct NMR spectra, allowing for their quantification. Boronic acids are known to react with diols to form stable cyclic esters, making them suitable CDAs for diols.[4]

-

Chiral Derivatizing Agent (CDA): A chiral boronic acid, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) adapted for boronic acid functionality or a custom synthesized chiral boronic acid.

-

Sample Preparation:

-

To an NMR tube, add 5 mg of the this compound sample.

-

Add a 1.1 molar equivalent of the chiral boronic acid.

-

Add 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Gently mix until all components are dissolved.

-

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis: Identify a well-resolved proton signal that is duplicated due to the formation of diastereomers. Integrate the corresponding peaks for each diastereomer to determine their ratio, and subsequently the enantiomeric excess.

| Diastereomer | Chemical Shift (ppm) | Integration |

| Diastereomer 1 (from 2S,3S) | 4.15 (doublet) | 1.00 |

| Diastereomer 2 (from 2R,3R) | 4.12 (doublet) | 0.01 |

| Enantiomeric Excess (ee) | \multicolumn{2}{ | c |

Visualizations

Logical Workflow: Importance of Enantiomeric Purity in Drug Development

Caption: Logical flow demonstrating the critical role of enantiomeric purity assessment in the pathway of developing a chiral active pharmaceutical ingredient (API).

Experimental Workflow: Chiral HPLC Analysis

Caption: A streamlined workflow for the determination of enantiomeric purity using chiral HPLC.

Experimental Workflow: NMR Analysis with a Chiral Derivatizing Agent

Caption: Step-by-step process for determining enantiomeric excess via NMR spectroscopy using a chiral derivatizing agent.

Conclusion

The determination of the enantiomeric purity of this compound is a crucial quality control step in its synthesis and application. This guide has provided a framework for employing chiral HPLC and NMR spectroscopy for this purpose. The illustrative protocols and data serve as a starting point for method development and validation. Researchers and drug development professionals should adapt and optimize these methods based on their specific requirements and available instrumentation to ensure the stereochemical integrity of this important chiral building block.

References

- 1. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

The Biological Activity of Diaminobutane Diols: A Technical Guide for Drug Development Professionals

Introduction

Diaminobutane diols represent a class of small molecules with significant potential in drug discovery, largely predicated on their structural similarity to biologically active amino alcohols and related compounds. While direct research on the biological activities of unsubstituted diaminobutane diols is limited in publicly accessible literature, the extensive investigation into structurally analogous compounds, particularly 2-aminopropane-1,3-diol derivatives, provides a strong foundation for predicting their pharmacological profile. This technical guide will delve into the anticipated biological activities of diaminobutane diols, focusing on their potential as immunosuppressive agents acting through the modulation of sphingosine-1-phosphate (S1P) receptors. The information presented herein is intended for researchers, scientists, and drug development professionals.

Predicted Biological Activity: Immunosuppression via S1P Receptor Modulation

The most probable and potent biological activity of substituted diaminobutane diols is the modulation of sphingosine-1-phosphate (S1P) receptors. This is inferred from the well-established pharmacology of FTY720 (Fingolimod), a blockbuster drug for multiple sclerosis, and its numerous analogs, which are derivatives of 2-aminopropane-1,3-diol. The core structure of these molecules, an amino diol, is crucial for their activity.

Mechanism of Action: Functional Antagonism of S1P1 Receptor

The primary mechanism of action for FTY720 and its analogs is the functional antagonism of the S1P1 receptor on lymphocytes. Following oral administration, FTY720 is phosphorylated in vivo by sphingosine kinases to form FTY720-phosphate. This active metabolite then acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).

The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes induces the internalization and subsequent degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs (lymph nodes and thymus). The resulting sequestration of lymphocytes, particularly naive and central memory T cells, in the lymph nodes leads to a reversible reduction in peripheral blood lymphocyte counts (lymphopenia). This prevents the infiltration of autoreactive lymphocytes into the central nervous system, where they would otherwise mediate inflammation and damage to the myelin sheath in multiple sclerosis.

A similar mechanism is anticipated for appropriately substituted diaminobutane diol derivatives. The presence of two amino groups in the diaminobutane diol scaffold offers intriguing possibilities for developing novel S1P receptor modulators with potentially different binding kinetics, selectivity profiles, and pharmacokinetic properties compared to the aminopropane diol series.

Signaling Pathway

The signaling cascade initiated by S1P receptor modulators like FTY720-phosphate involves the G protein-coupled S1P1 receptor, leading to its internalization and degradation. This process effectively dampens the migratory response of lymphocytes to S1P gradients.

Caption: Predicted signaling pathway for a phosphorylated diaminobutane diol derivative.

Quantitative Data from Structurally Analogous Compounds

| Compound | Target/Assay | Activity | Source |

| FTY720 (Fingolimod) | S1P1 Receptor | Agonist | [1] |

| S1P3 Receptor | Agonist | [1] | |

| S1P4 Receptor | Agonist | [1] | |

| S1P5 Receptor | Agonist | [1] | |

| Rat Skin Allograft | Immunosuppressive | [1] | |

| Myriocin (ISP-I) | Lymphocyte Proliferation | Inhibitor | [2] |

| Rat Skin Allograft | Immunosuppressive | [2] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of amino diol-based immunosuppressants, adapted from studies on FTY720 and its analogs. These methodologies would be directly applicable to the investigation of novel diaminobutane diol derivatives.

Synthesis of 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol Hydrochloride (FTY720)[1]

A key step in the synthesis of FTY720 involves the introduction of the amino diol functionality. A common route is as follows:

-

Starting Material: Diethyl acetamidomalonate.

-

Alkylation: The malonate is alkylated with a suitable 2-(4-octylphenyl)ethyl halide.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the diacid and subsequently decarboxylated to yield the amino acid.

-

Reduction: The carboxylic acid is reduced to the corresponding amino alcohol.

-

Diol Formation: The final diol can be formed through various synthetic strategies, often involving protection and deprotection steps.

-

Salt Formation: The final compound is typically converted to its hydrochloride salt for improved stability and solubility.

In Vitro Evaluation of S1P Receptor Agonism[1]

The activity of novel compounds on S1P receptors is typically assessed using cell-based assays:

-

Cell Lines: CHO or HEK293 cells stably transfected to express one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Assay Principle: Receptor activation by an agonist leads to the binding of GTPγS to G-proteins. The potency of a compound is determined by measuring the concentration-dependent increase in [35S]GTPγS binding.

-

Procedure:

-

Cell membranes from the transfected cells are prepared.

-

Membranes are incubated with various concentrations of the test compound in the presence of [35S]GTPγS and GDP.

-

The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound by filtration.

-

The amount of bound radioactivity is quantified by scintillation counting.

-

-

Data Analysis: EC50 values are calculated from the concentration-response curves.

In Vivo Evaluation of Immunosuppressive Activity (Rat Skin Allograft Model)[1][2]

This model assesses the ability of a compound to prevent the rejection of transplanted tissue:

-

Animal Model: Inbred rat strains, for example, Lewis (LEW) as donors and Fischer 344 (F344) as recipients.

-

Procedure:

-

A full-thickness skin graft from a donor rat is transplanted onto the back of a recipient rat.

-

The recipient rats are treated daily with the test compound or vehicle, starting from the day of transplantation.

-

The grafts are observed daily for signs of rejection (e.g., inflammation, necrosis).

-

-

Endpoint: The day of complete graft rejection is recorded, and the mean graft survival time for each treatment group is calculated. A significant prolongation of graft survival compared to the vehicle control indicates immunosuppressive activity.

Conclusion

The diaminobutane diol scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realm of immunosuppression. Based on the extensive research into structurally related 2-aminopropane-1,3-diols, it is highly probable that substituted diaminobutane diols will function as sphingosine-1-phosphate receptor modulators. The synthetic and pharmacological testing protocols established for compounds like FTY720 provide a clear roadmap for the investigation of this exciting class of molecules. Further research is warranted to synthesize and evaluate diaminobutane diol derivatives to fully elucidate their therapeutic potential and structure-activity relationships.

References

(2S,3S)-2,3-Diaminobutane-1,4-diol: A C2-Symmetric Chiral Building Block for Asymmetric Synthesis

(2S,3S)-2,3-Diaminobutane-1,4-diol is a versatile and highly functionalized chiral building block that holds significant promise for the development of novel chiral ligands and auxiliaries in asymmetric catalysis. Its C2-symmetric backbone, derived from readily available L-tartaric acid, provides a rigid and predictable stereochemical environment, making it an attractive scaffold for inducing enantioselectivity in a wide range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C4H12N2O2 |

| Molecular Weight | 120.15 g/mol |

| Stereochemistry | (2S, 3S) |

| Appearance | Solid (predicted) |

| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) |

Synthesis of this compound

The most common and efficient synthesis of this compound commences with the naturally occurring and inexpensive chiral pool starting material, L-(+)-tartaric acid. The synthetic pathway involves the formation of the corresponding diamide, followed by reduction of the amide and ester functionalities.

Figure 1. General synthetic scheme for this compound from L-(+)-Tartaric Acid.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of related tartaric acid derivatives.[1]

Step 1: Preparation of Diethyl L-tartrate

L-(+)-Tartaric acid is esterified by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). The reaction is driven to completion by removal of water.

Step 2: Preparation of L-Tartaric Acid Diamide

Diethyl L-tartrate is treated with an excess of ammonia (or a primary/secondary amine) in a suitable solvent, such as methanol. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion to the corresponding diamide.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting ester peak in gas chromatography (GC).

-

Work-up: The resulting diamide often precipitates from the reaction mixture and can be isolated by filtration.

Step 3: Reduction of L-Tartaric Acid Diamide

The diamide is carefully reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Procedure: A suspension of the diamide in THF is added portion-wise to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, the reaction mixture is typically refluxed to ensure complete reduction.

-

Quenching and Work-up: The reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization or chromatography.

Applications as a Chiral Building Block

The presence of two primary amino groups and two primary hydroxyl groups on a C2-symmetric scaffold makes this compound an exceptionally versatile precursor for a variety of chiral ligands and auxiliaries.

Synthesis of Chiral Bis(oxazoline) Ligands

One of the most prominent applications of chiral amino alcohols is in the synthesis of bis(oxazoline) (BOX) ligands. These ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. The diol can be readily converted to the corresponding diamino diol, which can then be cyclized with appropriate reagents to form the bis(oxazoline) core.

Figure 2. Pathway to Chiral Bis(oxazoline) Ligands and their application in asymmetric catalysis.

Potential Asymmetric Reactions Catalyzed by Metal-Bis(oxazoline) Complexes Derived from this compound:

| Reaction Type | Substrates | Expected Outcome |

| Diels-Alder Reaction | Dienes and Dienophiles | High endo/exo and enantioselectivity in the formation of cyclic products. |

| Friedel-Crafts Alkylation | Indoles and Nitroalkenes | Enantioselective formation of C-C bonds. |

| Aldol Reaction | Aldehydes and Silyl Enol Ethers | Access to chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. |

| O-H Insertion Reactions | Phenols and Diazoesters | Enantioselective synthesis of α-aryloxy esters.[2] |

A study on related SPIROL-based bis-oxazoline ligands in copper-catalyzed O-H insertion reactions of α-diazopropionate and phenol demonstrated excellent yields (88%) and enantioselectivities (97% ee).[2] It is anticipated that ligands derived from this compound would exhibit comparable efficacy in similar transformations.

Synthesis of Chiral Diamine and Salen-type Ligands

The diamino functionality of this compound provides a direct route to the synthesis of C2-symmetric chiral diamine ligands. These ligands are fundamental in various transition metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. Furthermore, condensation of the diamine with salicylaldehyde derivatives yields chiral Salen-type ligands, which are renowned for their utility in asymmetric epoxidation, cyclopropanation, and other oxidation reactions.

Figure 3. Derivatization of this compound into Diamine and Salen-type ligands.

Conclusion

This compound is a highly valuable, yet underexplored, chiral building block with significant potential in the field of asymmetric synthesis. Its straightforward synthesis from L-tartaric acid, coupled with its C2-symmetric and multifunctional nature, makes it an ideal starting point for the rational design of novel chiral ligands and auxiliaries. The development of catalysts derived from this scaffold is anticipated to provide new and efficient routes to enantiomerically pure compounds, with broad applications in the pharmaceutical, agrochemical, and fine chemical industries. Further research into the applications of this versatile building block is highly encouraged to unlock its full potential in asymmetric catalysis.

References

The Genesis of Chiral Diaminodiols: A Technical Guide to Their Discovery and Synthesis

An in-depth exploration of the key discoveries, synthetic methodologies, and applications of chiral diaminodiols, pivotal building blocks in modern drug development and asymmetric catalysis.

Introduction

Chiral diaminodiols, organic compounds featuring two amine and two hydroxyl groups attached to a stereochemically defined carbon backbone, have emerged as indispensable synthons in medicinal chemistry and materials science. Their unique structural architecture allows them to serve as potent ligands in asymmetric catalysis and as crucial pharmacophores in a variety of therapeutic agents, most notably in HIV protease inhibitors. This technical guide provides a comprehensive overview of the historical development and discovery of chiral diaminodiols, with a detailed focus on the seminal synthetic strategies that have enabled their stereocontrolled preparation. We will delve into the key breakthroughs that have shaped the field, present detailed experimental protocols for cornerstone reactions, and showcase the impact of these molecules in drug discovery.

Historical Perspective: The Dawn of Stereoselective Synthesis

The story of chiral diaminodiols is intrinsically linked to the broader narrative of asymmetric synthesis. The quest for methods to control the three-dimensional arrangement of atoms in a molecule has been a central theme in organic chemistry for over a century. Early efforts relied on the use of chiral auxiliaries derived from natural sources. However, the development of catalytic asymmetric reactions in the latter half of the 20th century revolutionized the field, providing efficient and elegant solutions for the synthesis of enantiomerically pure compounds.

Two landmark discoveries were particularly pivotal in paving the way for the accessible synthesis of chiral 1,2-diaminodiols (vicinal amino alcohols): the Sharpless Asymmetric Aminohydroxylation and the Jacobsen Hydrolytic Kinetic Resolution of epoxides. These powerful methods, developed by K. Barry Sharpless and Eric N. Jacobsen, respectively, provided chemists with reliable tools to introduce adjacent amine and hydroxyl functionalities with high stereocontrol.

Key Synthetic Methodologies for Chiral 1,2-Diaminodiols

The synthesis of vicinal amino alcohols has been a major focus of research, leading to the development of several powerful and stereoselective methods.

Sharpless Asymmetric Aminohydroxylation (AA)

In the 1990s, K. Barry Sharpless and his group developed the osmium-catalyzed Asymmetric Aminohydroxylation (AA) reaction, a powerful method for the syn-dihydroxylation of olefins.[1][2][3] This reaction utilizes a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the dihydroxylation. The catalytic cycle involves the formation of an osmate ester intermediate, which is then hydrolyzed to yield the diol.

The true breakthrough for the synthesis of vicinal amino alcohols came with the development of the Asymmetric Aminohydroxylation (AA), an extension of the dihydroxylation reaction.[1][2][3][4] In this process, a nitrogen source, such as a chloramine salt, is used in conjunction with the osmium catalyst and chiral ligand to introduce both an amino and a hydroxyl group across the double bond in a syn-selective manner.

Mechanism of the Sharpless Asymmetric Aminohydroxylation:

The reaction proceeds through a catalytic cycle involving an osmium(VIII) imido species. The chiral ligand accelerates the reaction and controls the enantioselectivity by creating a chiral binding pocket that favors the approach of the olefin from one face.

Experimental Protocol: Asymmetric Aminohydroxylation of Styrene

The following is a representative procedure for the Sharpless Asymmetric Aminohydroxylation of styrene:

-

Materials: Styrene, potassium osmate(VI) dihydrate, (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether), chloramine-T trihydrate, tert-butanol, water.

-

Procedure:

-

To a stirred solution of chloramine-T trihydrate (3.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL) at room temperature is added potassium osmate(VI) dihydrate (0.02 mmol) and (DHQ)₂PHAL (0.04 mmol).

-

The mixture is stirred until the solids dissolve, and then cooled to 0 °C.

-

Styrene (1.0 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral vicinal amino alcohol.

-

Quantitative Data for Sharpless Asymmetric Aminohydroxylation:

| Olefin Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | (DHQ)₂PHAL | 95 | 99 | [5] |

| trans-Stilbene | (DHQD)₂PHAL | 92 | 98 | [5] |

| 1-Hexene | (DHQ)₂PHAL | 85 | 96 | [5] |

Jacobsen Hydrolytic Kinetic Resolution (HKR) of Epoxides

Another powerful strategy for accessing chiral 1,2-diols, which can be subsequently converted to 1,2-diaminodiols, is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides developed by Eric N. Jacobsen and his group.[4][6][7][8] This method utilizes a chiral (salen)cobalt(III) complex to catalyze the enantioselective ring-opening of a racemic epoxide with water. One enantiomer of the epoxide reacts preferentially to form a chiral 1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer.

Mechanism of the Jacobsen Hydrolytic Kinetic Resolution:

The mechanism of the Jacobsen HKR is believed to involve a bimetallic cooperative pathway where one chiral cobalt complex activates the epoxide as a Lewis acid, while a second cobalt complex delivers the water nucleophile.[7][9][10] This dual activation model accounts for the high efficiency and enantioselectivity of the reaction.

Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide

The following is a representative procedure for the Jacobsen HKR of propylene oxide:

-

Materials: Racemic propylene oxide, (R,R)-(salen)Co(II), acetic acid, water, tert-butyl methyl ether (TBME).

-

Procedure:

-

A flask is charged with (R,R)-(salen)Co(II) (0.5 mol %) and the racemic propylene oxide (1.0 equiv).

-

The flask is cooled to 0 °C, and acetic acid (0.5 mol %) is added, followed by stirring in air for 10 minutes to generate the active Co(III) catalyst.

-

Water (0.55 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until approximately 50% conversion is reached (monitored by GC).

-

The reaction mixture is then distilled under reduced pressure to isolate the enantioenriched propylene oxide.

-

The remaining residue contains the chiral 1,2-propanediol, which can be purified by chromatography.

-

Quantitative Data for Jacobsen Hydrolytic Kinetic Resolution:

| Racemic Epoxide | Yield of Epoxide (%) | ee of Epoxide (%) | Yield of Diol (%) | ee of Diol (%) | Reference |

| Propylene Oxide | 45 | >99 | 50 | 98 | [6] |

| Styrene Oxide | 43 | >99 | 52 | 97 | [6] |

| Epichlorohydrin | 42 | >99 | 51 | 98 | [6] |

Synthesis of Chiral 1,3- and 1,4-Diaminodiols

While the synthesis of 1,2-diaminodiols is well-established, methods for the stereoselective preparation of 1,3- and 1,4-diaminodiols are also of significant interest. These motifs are found in various natural products and pharmaceuticals.

Synthesis of Chiral 1,3-Diaminodiols

The synthesis of chiral 1,3-diaminodiols often involves the use of chiral pool starting materials or asymmetric reactions that establish the 1,3-stereochemical relationship. One common approach is the reduction of β-amino ketones or the ring-opening of azetidines. For instance, the asymmetric Henry reaction followed by reduction and functional group manipulation can provide access to chiral 1,3-nitroalcohols, which are precursors to 1,3-amino alcohols. Subsequent amination can then lead to the desired 1,3-diaminodiol.

Synthesis of Chiral 1,4-Diaminodiols

Chiral 1,4-diaminodiols can be synthesized through various strategies, including the derivatization of tartaric acid, a readily available chiral starting material. Other approaches involve the asymmetric dihydroxylation of 1,4-diamino-2-butenes or the ring-opening of chiral diepoxides with nitrogen nucleophiles.

Applications in Drug Development: The Case of HIV Protease Inhibitors

Chiral diaminodiols have had a profound impact on drug discovery, particularly in the development of inhibitors for the human immunodeficiency virus (HIV) protease. This enzyme is crucial for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy.

Many successful HIV protease inhibitors incorporate a core structure that mimics the transition state of the peptide cleavage reaction catalyzed by the enzyme. Chiral diaminodiols have proven to be excellent scaffolds for constructing these transition-state isosteres. The stereochemistry of the diaminodiol core is critical for potent and selective binding to the active site of the protease.

A notable example is the C2-symmetrical "aminodiol" core structure that has been incorporated into a series of potent HIV protease inhibitors.[1][11] These compounds have demonstrated significant antiviral activity in cell culture and good oral bioavailability in preclinical studies.

The development of the HIV protease inhibitor Indinavir (Crixivan®) is a prime example of the importance of chiral amino alcohols. A key intermediate in its synthesis is (1S,2R)-1-amino-2-indanol, a cyclic vicinal amino alcohol.[10][12][13] The efficient and stereoselective synthesis of this building block was a critical challenge that was overcome through innovative synthetic chemistry, including enzymatic resolutions and asymmetric epoxidations.

Conclusion

The discovery and development of synthetic methodologies for chiral diaminodiols represent a significant achievement in modern organic chemistry. The pioneering work of Sharpless and Jacobsen, in particular, has provided the scientific community with powerful and versatile tools for the stereoselective synthesis of these valuable compounds. The profound impact of chiral diaminodiols is evident in their widespread use as chiral ligands and catalysts, and most significantly, as key structural components in life-saving drugs. As our understanding of asymmetric synthesis continues to deepen, we can anticipate the development of even more efficient and innovative strategies for the preparation of chiral diaminodiols, further expanding their applications in science and medicine.

References

- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of (2S,3S)-2,3-Diaminobutane-1,4-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (2S,3S)-2,3-Diaminobutane-1,4-diol, a chiral diamino diol of interest in various chemical and pharmaceutical applications. Due to a lack of publicly available quantitative solubility data in organic solvents, this document provides a comprehensive framework for determining and understanding its solubility profile. It includes recommended experimental protocols for solubility determination, a discussion of factors influencing solubility, and a logical workflow for these investigations. This guide is intended to equip researchers with the necessary information to systematically evaluate the solubility of this compound in relevant organic solvent systems.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Diaminobutane-1,4-diol is presented in Table 1. These properties, particularly the high number of hydrogen bond donors and acceptors and the low calculated logP, suggest a preference for polar solvents.

Table 1: Physicochemical Properties of 2,3-Diaminobutane-1,4-diol

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₂O₂ | [2] |

| Molecular Weight | 120.15 g/mol | [2] |

| XLogP3 | -2.9 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Note: Data is for the general 2,3-Diaminobutane-1,4-diol structure as specific data for the (2S,3S) isomer is limited.

Experimental Protocol for Solubility Determination

The determination of solubility is a critical step in process development, formulation, and preclinical studies. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[3][4]

3.1. Materials and Equipment

-

This compound (solute) of known purity

-

A range of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF)) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

-

Volumetric flasks and pipettes

3.2. Procedure: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 2: Template for Reporting Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Isopropanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| DMF | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

Factors Influencing Solubility

The solubility of this compound in organic solvents will be influenced by several factors:

-

Solvent Polarity: Due to the presence of multiple polar functional groups, the compound is expected to be more soluble in polar protic solvents (e.g., methanol, ethanol) that can participate in hydrogen bonding, and polar aprotic solvents (e.g., DMF). Its solubility in non-polar solvents is anticipated to be low.

-

Temperature: Generally, solubility increases with temperature for solid solutes.[5] This relationship should be determined experimentally by conducting solubility measurements at different temperatures.

-

pH (in aqueous/organic mixtures): The amine groups are basic and can be protonated. While this guide focuses on organic solvents, if water or acidic/basic additives are present, the pH of the aqueous phase will significantly impact the ionization state and, consequently, the solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Logical Workflow for Solubility Investigation

The following diagram illustrates a logical workflow for a comprehensive investigation into the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocol and considering the influential factors discussed, researchers can generate the necessary data to support drug development and other scientific endeavors. The provided workflow offers a systematic approach to ensure the generation of high-quality, reliable solubility data.

References

- 1. (2S,3R)-1,4-diaminobutane-2,3-diol | C4H12N2O2 | CID 11073400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Diaminobutane-1,4-diol | C4H12N2O2 | CID 434727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. solubilityofthings.com [solubilityofthings.com]

The Synthetic Cornerstone: A Technical Guide to the Applications of Chiral Vicinal Diols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral vicinal diols, organic compounds featuring hydroxyl groups on adjacent stereogenic carbons, are fundamental building blocks in modern organic synthesis. Their inherent chirality and versatile reactivity make them indispensable precursors for a vast array of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the primary synthetic applications of chiral vicinal diols, detailing their use as key intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. We present a comparative analysis of principal synthetic methodologies, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in synthetic strategy selection.

Introduction: The Strategic Importance of Chiral Vicinal Diols

Chiral vicinal diols are highly valued synthons in asymmetric synthesis.[1][2] Their stereochemically defined 1,2-dihydroxy motif is a common feature in numerous natural products, including sugars, macrolides, and alkaloids.[3][4] Consequently, the ability to synthesize and manipulate these structures with high stereocontrol is a critical objective in drug discovery and development. The applications of these diols are broadly categorized into three areas:

-

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities.[5][6]

-

Chiral Auxiliaries: A chiral diol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

-

Chiral Ligands and Organocatalysts: The diol scaffold is a privileged structure for the development of ligands for metal-catalyzed asymmetric reactions and as organocatalysts in their own right, particularly in reactions involving organoboron reagents.[7][8]

This guide will delve into the synthetic routes to access these diols and their subsequent applications, providing the technical detail necessary for practical implementation in a research and development setting.

Key Synthetic Methodologies for Chiral Vicinal Diols

The efficient synthesis of enantiopure vicinal diols is paramount. Several robust methods have been established, each with distinct advantages concerning substrate scope, scalability, and stereoselectivity.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a cornerstone of asymmetric synthesis, enabling the conversion of a wide range of prochiral olefins into chiral vicinal diols with high enantioselectivity.[9][10] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand.[11] Commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, provide reliable access to either enantiomer of the diol product.[10]

The catalytic cycle, a critical aspect of this transformation, is illustrated below.

Quantitative Data for Sharpless Asymmetric Dihydroxylation

The Sharpless AD reaction is known for its high yields and exceptional enantioselectivities across a broad range of olefin substrates.

| Olefin Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| trans-Stilbene | AD-mix-β | >95 | >99 | [9] |

| 1-Decene | AD-mix-β | 92 | 97 | [10] |

| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [12] |

| Styrene | AD-mix-β | 94 | 97 | [10] |

| 1-Phenylcyclohexene | AD-mix-β | 96 | 99 | [9] |

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

-

Materials: AD-mix-β (1.4 g per 1 mmol of olefin), tert-butanol (5 mL per 1 mmol of olefin), water (5 mL per 1 mmol of olefin), trans-stilbene (1 mmol), sodium sulfite (1.5 g).

-

Procedure:

-

A 100 mL round-bottom flask is charged with a 1:1 mixture of tert-butanol and water (10 mL total).

-

AD-mix-β (1.4 g) is added, and the mixture is stirred vigorously at room temperature until two clear phases form, with the lower aqueous phase appearing bright yellow.

-

The mixture is cooled to 0 °C in an ice bath, and trans-stilbene (180 mg, 1 mmol) is added at once.

-

The reaction is stirred vigorously at 0 °C for 24 hours. The mixture will turn from yellow to a dark reddish-brown.

-

While still cold, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for an additional hour at room temperature.

-

Ethyl acetate (10 mL) is added, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate (2 x 10 mL).

-

The combined organic layers are washed with 2 M KOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography or recrystallization to yield (R,R)-1,2-diphenyl-1,2-ethanediol.

-

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral diols.[5] Enzymatic cascades, often employing a combination of lyases and oxidoreductases (dehydrogenases), can convert simple achiral aldehydes into complex chiral vicinal diols with exceptional stereopurity.[5][13] A common strategy involves the thiamine diphosphate (ThDP)-dependent lyase-catalyzed carboligation of two aldehyde molecules to form an α-hydroxy ketone, which is then stereoselectively reduced by an oxidoreductase.

Quantitative Data for Enzymatic Synthesis of Aliphatic Vicinal Diols

This method allows for the modular synthesis of all possible stereoisomers (RR, SS, and meso) by selecting enzymes with the appropriate stereopreference.

| Aldehyde Substrate | Product Diol | Stereoisomer | Isomeric Content (%) | Concentration (mM) | Reference |

| Acetaldehyde | 2,3-Butanediol | meso | >99 | 115 | [5] |

| Acetaldehyde | 2,3-Butanediol | (S,S) | >99 | 59 | [5] |

| Propanal | 3,4-Hexanediol | (S,S) | >99 | 45 | [5] |

| Butanal | 4,5-Octanediol | (S,S) | >99 | 151 | [5] |

| Pentanal | 5,6-Decanediol | (R,R) | 97 | 4.1 | [5] |

Experimental Protocol: Enzymatic Synthesis of meso-2,3-butanediol

-

Materials: Lyophilized whole-cell catalysts containing ApPDCE469G (lyase) and EM-KRED014 (oxidoreductase), triethanolamine (TEA) buffer (50 mM, pH 9), acetaldehyde (200 mM), co-substrate for cofactor regeneration (e.g., 1 M isopropanol).

-

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of 50 mM TEA buffer at pH 9.

-

Add 15 mg of each lyophilized whole-cell catalyst.

-

Add the co-substrate for cofactor regeneration (e.g., isopropanol).

-

Initiate the reaction by adding acetaldehyde to a final concentration of 200 mM.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by chiral gas chromatography (GC) to track the formation of the intermediate α-hydroxy ketone (acetoin) and its subsequent reduction to 2,3-butanediol.

-

Upon completion (typically 24-48 hours), terminate the reaction by centrifuging to remove the cell catalysts.

-